molecular formula C14H11Cl2F2N3O B1244724 3,5-dichloro-N-[(E)-1-[4-(difluoromethoxy)phenyl]ethylideneamino]pyridin-2-amine

3,5-dichloro-N-[(E)-1-[4-(difluoromethoxy)phenyl]ethylideneamino]pyridin-2-amine

Cat. No. B1244724
M. Wt: 346.2 g/mol
InChI Key: HVIPQVMDUIGIKT-DNTJNYDQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dichloro-N-[1-[4-(difluoromethoxy)phenyl]ethylideneamino]-2-pyridinamine is an aromatic ether.

Scientific Research Applications

Synthesis and Derivative Studies

  • Synthesis of Pyridine Derivatives : This compound's structural similarity to various pyridine derivatives underlines its potential in synthesizing diverse chemical compounds. Studies on the synthesis of related compounds like furo[3,2-c]pyridine derivatives indicate potential applications in the chemical industry for developing novel compounds with unique properties (Bradiaková et al., 2009).

  • Chemical Transformations and Mechanistic Investigations : Research involving compounds with similar structures, such as amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl) pyrazole derivatives, has revealed insights into their chemical transformations and potential reaction mechanisms. This knowledge can be valuable for understanding the reactivity and utility of 3,5-dichloro-N-[(E)-1-[4-(difluoromethoxy)phenyl]ethylideneamino]pyridin-2-amine in various chemical contexts (Liu et al., 2013).

  • Structural and Spectroscopic Analysis : Similar compounds have been studied for their structural and spectroscopic properties, providing a basis for understanding the physical and chemical characteristics of 3,5-dichloro-N-[(E)-1-[4-(difluoromethoxy)phenyl]ethylideneamino]pyridin-2-amine. Such analyses are crucial for its application in scientific research and development (Amarasekara et al., 2009).

Potential Anticancer Applications

  • Anticancer Agent Synthesis : Research into similar pyrazolo[3,4-b]pyridine derivatives indicates the potential of 3,5-dichloro-N-[(E)-1-[4-(difluoromethoxy)phenyl]ethylideneamino]pyridin-2-amine in the synthesis of anticancer agents. This suggests its possible use in developing novel therapeutics (Chavva et al., 2013).

properties

Product Name

3,5-dichloro-N-[(E)-1-[4-(difluoromethoxy)phenyl]ethylideneamino]pyridin-2-amine

Molecular Formula

C14H11Cl2F2N3O

Molecular Weight

346.2 g/mol

IUPAC Name

3,5-dichloro-N-[(E)-1-[4-(difluoromethoxy)phenyl]ethylideneamino]pyridin-2-amine

InChI

InChI=1S/C14H11Cl2F2N3O/c1-8(9-2-4-11(5-3-9)22-14(17)18)20-21-13-12(16)6-10(15)7-19-13/h2-7,14H,1H3,(H,19,21)/b20-8+

InChI Key

HVIPQVMDUIGIKT-DNTJNYDQSA-N

Isomeric SMILES

C/C(=N\NC1=C(C=C(C=N1)Cl)Cl)/C2=CC=C(C=C2)OC(F)F

SMILES

CC(=NNC1=C(C=C(C=N1)Cl)Cl)C2=CC=C(C=C2)OC(F)F

Canonical SMILES

CC(=NNC1=C(C=C(C=N1)Cl)Cl)C2=CC=C(C=C2)OC(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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